KadlongirinA

Description

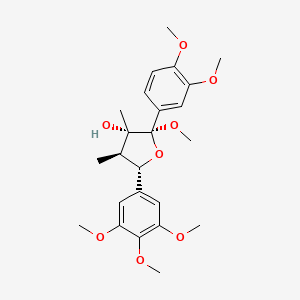

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H32O8 |

|---|---|

Molecular Weight |

448.5 g/mol |

IUPAC Name |

(2R,3S,4R,5S)-2-(3,4-dimethoxyphenyl)-2-methoxy-3,4-dimethyl-5-(3,4,5-trimethoxyphenyl)oxolan-3-ol |

InChI |

InChI=1S/C24H32O8/c1-14-21(15-11-19(28-5)22(30-7)20(12-15)29-6)32-24(31-8,23(14,2)25)16-9-10-17(26-3)18(13-16)27-4/h9-14,21,25H,1-8H3/t14-,21+,23+,24-/m1/s1 |

InChI Key |

HGNZMFBTCJXSJN-MNYBSHFLSA-N |

Isomeric SMILES |

C[C@@H]1[C@H](O[C@@]([C@@]1(C)O)(C2=CC(=C(C=C2)OC)OC)OC)C3=CC(=C(C(=C3)OC)OC)OC |

Canonical SMILES |

CC1C(OC(C1(C)O)(C2=CC(=C(C=C2)OC)OC)OC)C3=CC(=C(C(=C3)OC)OC)OC |

Origin of Product |

United States |

Advanced Structural Characterization and Elucidation of Kadlongirina

Spectroscopic Methodologies for KadlongirinA Structure Determination

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Kadlongilactone A

NMR spectroscopy was fundamental to establishing the planar structure of Kadlongilactone A. Through a series of one-dimensional (1D) and two-dimensional (2D) experiments, the carbon skeleton and the placement of protons were meticulously mapped out.

The ¹H NMR spectrum revealed the presence of distinct proton environments, while the ¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) experiments identified the number and types of carbon atoms, including methyl, methylene, methine, and quaternary carbons. The complete assignment of these signals was achieved using 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC), which correlates protons with their directly attached carbons.

Long-range correlations observed in the Heteronuclear Multiple Bond Correlation (HMBC) spectrum were crucial for connecting the individual spin systems and piecing together the complex, fused-ring structure. For instance, HMBC correlations from methyl protons to neighboring carbons helped to position these groups on the molecular scaffold. The connectivity of adjacent protons was confirmed through Correlation Spectroscopy (COSY). The relative stereochemistry was further supported by Nuclear Overhauser Effect Spectroscopy (NOESY), which identified protons that are close in space.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Kadlongilactone A (Data recorded in C₅D₅N)

| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) |

| 1 | 35.8 (CH₂) | 1.89 (m), 1.35 (m) |

| 2 | 27.2 (CH₂) | 1.65 (m), 1.55 (m) |

| 3 | 169.5 (C) | - |

| 4 | 125.7 (C) | - |

| 5 | 53.2 (CH) | 2.55 (d, 10.0) |

| 6 | 24.3 (CH₂) | 1.85 (m), 1.75 (m) |

| 7 | 35.1 (CH) | 2.10 (m) |

| 8 | 41.2 (CH) | 2.20 (m) |

| 9 | 51.5 (CH) | 2.35 (d, 8.0) |

| 10 | 38.1 (C) | - |

| 11 | 134.5 (CH) | 6.10 (s) |

| 12 | 139.8 (C) | - |

| 13 | 145.2 (C) | - |

| 14 | 54.5 (C) | - |

| 15 | 31.5 (CH₂) | 2.50 (m), 2.15 (m) |

| 16 | 75.8 (CH) | 4.64 (t, 8.0) |

| 17 | 170.1 (C) | - |

| 18 | 130.2 (CH) | 5.85 (s) |

| 19 | 21.2 (CH₃) | 1.15 (s) |

| 20 | 30.5 (CH) | 2.65 (m) |

| 21 | 22.1 (CH₃) | 1.05 (d, 7.0) |

| 22 | 128.5 (CH) | 5.95 (d, 10.0) |

| 23 | 135.5 (CH) | 6.25 (d, 10.0) |

| 24 | 140.1 (C) | - |

| 25 | 132.8 (C) | - |

| 26 | 20.5 (CH₃) | 1.95 (s) |

| 27 | 21.8 (CH₃) | 1.85 (s) |

| 28 | 28.9 (CH₃) | 1.25 (s) |

| 29 | 29.5 (CH₃) | 1.30 (s) |

| 30 | 21.5 (CH₃) | 1.10 (s) |

High-Resolution Mass Spectrometry (HRMS) in Kadlongilactone A Structural Assignment

High-Resolution Mass Spectrometry (HRMS) provided the exact mass of Kadlongilactone A, which was essential for determining its elemental composition. This technique distinguishes between compounds with the same nominal mass but different chemical formulas, providing a high degree of confidence in the molecular formula assignment.

Table 2: HRMS Data for Kadlongilactone A

| Ionization Mode | Formula | Calculated m/z | Found m/z |

| HRESIMS | C₃₀H₃₆O₆ | 492.2512 | 492.2515 |

The determined molecular formula, C₃₀H₃₆O₆, indicated 13 degrees of unsaturation, which was consistent with the complex polycyclic structure featuring multiple rings, double bonds, and two lactone carbonyls as later confirmed by NMR and X-ray analysis.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis of Kadlongilactone A

Vibrational spectroscopy, specifically Fourier-Transform Infrared (FT-IR) spectroscopy, was used to identify the key functional groups present in the Kadlongilactone A molecule. The FT-IR spectrum provided direct evidence for the presence of hydroxyl and lactone carbonyl groups, which are characteristic features of this class of compounds. Raman spectroscopy, a complementary technique, was not extensively reported in the initial structural elucidation studies.

Table 3: Key FT-IR Absorptions for Kadlongilactone A

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3450 | O-H stretching (hydroxyl group) |

| ~1750 | C=O stretching (γ-lactone) |

| ~1710 | C=O stretching (α,β-unsaturated lactone) |

| ~1650 | C=C stretching (alkene) |

The distinct carbonyl stretching frequencies helped to differentiate between the saturated and unsaturated lactone moieties within the molecule.

Electronic Spectroscopy (UV-Vis, CD) for Chromophores and Stereochemistry of Kadlongilactone A

Ultraviolet-Visible (UV-Vis) spectroscopy was employed to characterize the electronic transitions within Kadlongilactone A, specifically identifying the chromophores responsible for absorbing light in the UV region. The presence of conjugated systems, such as the α,β-unsaturated lactone, gives rise to characteristic absorption maxima.

Table 4: UV-Vis Absorption Data for Kadlongilactone A

| Solvent | λmax (nm) | Chromophore |

| Methanol | 220, 265 | Conjugated π-systems (e.g., α,β-unsaturated lactone) |

Circular Dichroism (CD) spectroscopy, which measures the differential absorption of circularly polarized light, is a powerful tool for investigating the stereochemistry of chiral molecules. While not detailed in the initial discovery report, CD analysis would be expected to show specific Cotton effects corresponding to the electronic transitions of the chromophores within the chiral environment of Kadlongilactone A, providing further support for the assigned absolute configuration.

X-ray Diffraction Analysis of Kadlongilactone A and its Co-crystals

Single-crystal X-ray diffraction provided the most definitive and unambiguous evidence for the structure of Kadlongilactone A. nih.gov This powerful technique allowed for the precise determination of the three-dimensional arrangement of every atom in the solid state, confirming the connectivity established by NMR and unequivocally establishing the relative stereochemistry of all chiral centers.

A suitable crystal of Kadlongilactone A was subjected to X-ray irradiation, and the resulting diffraction pattern was analyzed to generate an electron density map, from which the final molecular structure was resolved. The crystallographic data not only validated the novel rearranged hexacyclic skeleton but also provided exact bond lengths and angles. No studies involving co-crystals of Kadlongilactone A have been reported.

Table 5: Crystallographic Data for Kadlongilactone A

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 11.875 |

| b (Å) | 15.234 |

| c (Å) | 14.567 |

| V (ų) | 2634.8 |

| Z | 4 |

| Final R indices | 0.045 |

Stereochemical Assignment and Absolute Configuration of Kadlongilactone A

The determination of the absolute configuration of Kadlongilactone A was conclusively achieved through the single-crystal X-ray diffraction analysis. nih.gov By using copper Kα radiation, the anomalous dispersion effect could be utilized to determine the correct enantiomer without ambiguity. The analysis of the diffraction data allowed for the assignment of the absolute stereochemistry at each of the molecule's numerous chiral centers.

This crystallographic result was consistent with the relative stereochemistry inferred from 2D NOESY NMR experiments, where through-space correlations between protons provided evidence for their spatial proximity and relative orientation on the complex ring system. The combination of these two powerful techniques left no doubt as to the complete and correct structure and absolute configuration of Kadlongilactone A.

Computational Approaches to this compound Conformation and Dynamics

Computational chemistry provides powerful tools to investigate the atomic-level characteristics of complex natural products like this compound. ucr.edu Through methods such as quantum chemical calculations and molecular dynamics, it is possible to predict and analyze molecular properties that are difficult or impossible to measure experimentally. These techniques allow for the exploration of a molecule's electronic structure, reactivity, and the dynamic nature of its conformations in various environments.

Quantum Chemical Calculations (e.g., DFT) for this compound Molecular Orbitals and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical method used to calculate the electronic structure of molecules, providing deep insights into their stability and reactivity. nih.gov For a molecule like this compound, DFT calculations can elucidate the distribution and energy of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com

The energy of the HOMO is related to a molecule's capacity to donate electrons, while the LUMO energy indicates its ability to accept electrons. tandfonline.com The difference between these energy levels, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. mdpi.com A smaller energy gap generally signifies higher reactivity. mdpi.com

Below is an illustrative table of quantum chemical descriptors that could be calculated for this compound using DFT.

| Descriptor | Symbol | Formula | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and kinetic stability |

| Ionization Potential | IP | -EHOMO | Energy required to remove an electron |

| Electron Affinity | EA | -ELUMO | Energy released when gaining an electron |

| Absolute Electronegativity | χ | (IP + EA) / 2 | Tendency to attract electrons |

| Chemical Hardness | η | (IP - EA) / 2 | Resistance to change in electron distribution |

| Chemical Softness | S | 1 / η | Polarizability of the molecule |

| Electrophilicity Index | ω | χ² / (2η) | Propensity to act as an electrophile |

Molecular Dynamics Simulations for Conformational Space of this compound

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.com For a structurally complex and flexible molecule like this compound, MD simulations can provide critical insights into its conformational landscape—the collection of three-dimensional shapes the molecule can adopt through bond rotations. nih.gov

An MD simulation models the molecule within a simulated physiological environment (e.g., a water box with ions) and calculates the interactions between atoms using a force field. chula.ac.th By solving Newton's equations of motion, the simulation generates a trajectory that describes how the molecule's position and shape evolve over a specific period, typically nanoseconds to microseconds. tandfonline.com

Analysis of the MD trajectory for this compound would reveal its most stable conformations, the flexibility of different regions of the molecule, and its interactions with solvent molecules. Key analyses performed on simulation trajectories include:

Root Mean Square Fluctuation (RMSF): Calculates the fluctuation of individual atoms or residues from their average position, highlighting the most flexible parts of the molecule. mdpi.com

Radius of Gyration (Rg): Represents the compactness of the molecule's structure. Changes in Rg over time can indicate conformational unfolding or folding events. tandfonline.com

Hydrogen Bond Analysis: Quantifies the formation and breaking of intramolecular and intermolecular hydrogen bonds, which are crucial for stabilizing specific conformations.

This type of analysis has been effectively used to understand the stability and interaction of other limonoids with biological targets. nih.gov

The following table outlines the typical parameters and expected outputs from an MD simulation study designed to explore the conformational space of this compound.

| Parameter/Output | Description | Illustrative Example |

|---|---|---|

| Force Field | Set of parameters to calculate potential energy of the system. | CHARMM36, AMBER |

| Solvent Model | Representation of the solvent environment. | TIP3P Water Model |

| System Size | Number of atoms in the simulation box. | ~50,000 atoms |

| Simulation Time | Duration of the simulation trajectory. | 100 nanoseconds (ns) |

| Temperature | Simulated system temperature. | 310 K (Body Temperature) |

| Pressure | Simulated system pressure. | 1 bar |

| Key Output 1 | RMSD Trajectory Plot | Plot showing RMSD vs. Time to assess conformational stability. |

| Key Output 2 | RMSF Plot | Plot showing RMSF per atom to identify flexible regions. |

| Key Output 3 | Conformational Clusters | Grouping of similar structures to identify dominant conformations. |

Synthetic and Biosynthetic Investigations of Kadlongirina

Total Synthesis Strategies for Clerodane Diterpenoids

Retrosynthetic Planning for the Clerodane Diterpenoid Carbon Skeleton

Retrosynthetic analysis of the clerodane carbon skeleton typically involves key disconnections to simplify the intricate bicyclic structure into more manageable and synthetically accessible precursors. A common strategy focuses on the disconnection of the side chain at C9 and the strategic cleavage of the decalin core.

For a typical trans-clerodane, a primary retrosynthetic disconnection involves breaking the bond between the decalin core and the butenolide side chain. This leads to a functionalized decalin intermediate and a separate side-chain precursor. The decalin core itself can be further disconnected through various approaches, often involving the cleavage of one of the rings. A powerful strategy for constructing the trans-decalin system is through a radical cyclization of a polyene precursor, which can establish multiple stereocenters in a single step.

Another key consideration in the retrosynthetic plan is the stereoselective formation of the quaternary carbon at C9. This is often addressed through conjugate addition reactions of organocuprates or radical-based methods to an enone system on a precursor molecule. The general retrosynthetic approach is outlined in the table below.

| Target Molecule | Key Disconnections | Precursor Fragments |

| trans-Clerodane Diterpenoid | C9-Side Chain, Decalin Ring | Functionalized trans-decalin, Butenolide side-chain precursor |

| Functionalized trans-decalin | Polyene cyclization | Acyclic polyene |

Development of Key Reaction Methodologies for Clerodane Diterpenoid Construction

The synthesis of the clerodane framework has spurred the development and application of several key reaction methodologies. One of the notable strategies involves the use of a tail-to-head polyene cyclization catalyzed by a Lewis acid or a transition metal. This biomimetic approach mimics the natural biosynthetic pathway and can efficiently construct the decalin core with a high degree of stereocontrol.

For the crucial installation of the side chain, radical-mediated coupling reactions have proven effective. For instance, the generation of a tertiary radical at the C9 position of the decalin core, followed by its addition to a suitable acceptor, can forge the carbon-carbon bond of the side chain. Another powerful method is the conjugate addition of a tertiary organocuprate derived from the decalin fragment to an activated side-chain precursor, such as a β-vinylbutenolide. acs.org

The synthesis of the butenolide moiety itself often employs furan (B31954) oxidation or other methods to generate the lactone ring with the correct substitution pattern. The table below summarizes some of the key reactions employed in the construction of clerodane diterpenoids.

| Synthetic Challenge | Key Reaction Methodology |

| Construction of trans-decalin core | Polyene radical cyclization |

| Formation of C9 quaternary center | Conjugate addition of tertiary organocuprates |

| Side-chain installation | Radical coupling reactions |

| Butenolide ring formation | Furan oxidation |

Stereocontrolled Approaches in Clerodane Diterpenoid Total Synthesis

Achieving the correct stereochemistry is a paramount challenge in the total synthesis of clerodane diterpenoids, which often possess multiple contiguous stereocenters. The stereochemistry of the decalin ring junction (cis or trans) and the relative and absolute stereochemistry of the various substituents must be precisely controlled.

Diastereoface-selective reactions on rigid cyclic intermediates are a common strategy to control stereochemistry. researchgate.net For instance, once a ring of the decalin system is formed, its conformational rigidity can direct the approach of reagents to one face of the molecule, thus ensuring stereoselective bond formation. Asymmetric catalysis has also been employed to set key stereocenters early in the synthesis. For example, asymmetric epoxidation or dihydroxylation of an acyclic precursor can establish the initial chirality, which is then relayed through subsequent transformations.

Conformational control of a flexible precursor during a key cyclization step is another powerful approach. The use of chiral auxiliaries or catalysts can influence the folding of a polyene chain, leading to the desired stereochemical outcome in the resulting bicyclic system. The choice of cyclization conditions, including the Lewis acid and solvent, can also play a crucial role in determining the stereoselectivity of the ring-forming reaction.

Biosynthetic Pathway Elucidation of Clerodane Diterpenoids

The biosynthesis of clerodane diterpenoids follows the general pathway for terpenoid formation, originating from simple five-carbon building blocks and proceeding through a series of enzymatic cyclizations and modifications to generate the final complex structure.

Identification of Precursor Molecules and Intermediates in Clerodane Diterpenoid Biosynthesis

The biosynthesis of all diterpenoids, including clerodanes, begins with the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). medcraveonline.com These are generated through either the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol phosphate (B84403) (MEP) pathway in plastids. In plants, the MEP pathway is the primary source of precursors for diterpenoid biosynthesis.

Four molecules of IPP and one molecule of DMAPP are sequentially condensed to form the 20-carbon precursor, geranylgeranyl pyrophosphate (GGPP). nih.gov GGPP is a linear molecule that serves as the substrate for the first committed step in diterpenoid biosynthesis: cyclization by a diterpene synthase.

The key cyclization step leading to the clerodane skeleton is catalyzed by a specific class of diterpene synthases. For example, a clerodienyl diphosphate (B83284) synthase has been identified that converts GGPP into the bicyclic intermediate, clerodienyl diphosphate (CLPP). nih.gov This intermediate contains the characteristic decalin core of the clerodane diterpenoids. Subsequent enzymatic modifications, such as oxidation, hydroxylation, and acylation, then tailor this basic skeleton to produce the vast diversity of naturally occurring clerodane diterpenoids.

| Precursor/Intermediate | Role in Biosynthesis |

| Isopentenyl Pyrophosphate (IPP) | C5 building block |

| Dimethylallyl Pyrophosphate (DMAPP) | C5 building block |

| Geranylgeranyl Pyrophosphate (GGPP) | C20 linear precursor |

| Clerodienyl Diphosphate (CLPP) | Bicyclic clerodane intermediate |

Enzymology of Clerodane Diterpenoid Biosynthetic Transformations

The key enzymes involved in the biosynthesis of clerodane diterpenoids are the terpene synthases (TPSs), also known as terpene cyclases. kneopen.com These enzymes are responsible for the intricate cyclization of the linear GGPP precursor into the specific bicyclic scaffold of the clerodanes. The active site of a diterpene synthase provides a template that folds the flexible GGPP substrate into a specific conformation, initiating a cascade of carbocation-mediated cyclizations and rearrangements.

The stereochemical outcome of the cyclization reaction is tightly controlled by the enzyme's active site architecture. nih.gov Minor changes in the amino acid sequence of a diterpene synthase can lead to the formation of different stereoisomers of the clerodane skeleton. nih.gov This enzymatic control is crucial for the biosynthesis of the specific clerodane diterpenoids found in different plant species.

Following the initial cyclization, a suite of tailoring enzymes, primarily from the cytochrome P450 monooxygenase (CYP450) family, further modify the clerodane skeleton. frontiersin.org These enzymes catalyze a variety of reactions, including hydroxylations, epoxidations, and the formation of lactone rings, which contribute to the final structural diversity of this class of natural products. The specific set of tailoring enzymes present in a particular plant determines the final profile of clerodane diterpenoids it produces.

Molecular Mechanisms of Kadlongirina Biological Action

Identification and Characterization of Kadlongirin A Molecular Targets

The biological effects of a compound are initiated by its interaction with specific molecular components in an organism. For Kadlongirin A, research has pointed towards proteins as its primary targets, although other interactions cannot be definitively ruled out.

The most documented biological activity of Kadlongirin A is its ability to inhibit the replication of the Human Immunodeficiency Virus (HIV). acs.org This antiviral action strongly implies that Kadlongirin A interacts with and modulates the function of one or more proteins essential to the HIV life cycle. The HIV replication process is dependent on several key viral enzymes that are common targets for antiretroviral drugs: reverse transcriptase, protease, and integrase. immunopaedia.org.zaslideshare.net

| Compound | EC₅₀ (µg/mL) | Therapeutic Index (TI) | Cell Line | Target Organism | Reference |

| Kadlongirin A | 51.8 | 1.9 | C8166 | HIV-1 | ijpsonline.com |

| Interiotherin A | 3.1 | 13.2 | H9 Lymphocytes | HIV | acs.org |

| Schisantherin D | 0.5 | 50.6 | H9 Lymphocytes | HIV | acs.org |

Beyond its antiviral effects, Kadlongirin A has been noted for its inhibitory activity on the proliferation of rheumatoid arthritis-fibroblastoid synovial cells (RA-FLS). nih.gov In rheumatoid arthritis, RA-FLS are key effector cells that contribute to joint inflammation and destruction. nih.govnih.govfrontiersin.org Their pathological activation involves complex signaling networks and the expression of proteins that mediate inflammation, cell survival, and tissue degradation. frontiersin.orgmdpi.com The ability of Kadlongirin A to inhibit the proliferation of these cells suggests it may bind to and modulate intracellular proteins that are critical for their survival and growth, such as kinases or transcription factors involved in inflammatory pathways.

Direct interaction between Kadlongirin A and nucleic acids (DNA or RNA) has not been documented in scientific literature. The primary mechanism of many antiviral drugs involves direct interaction with viral genetic material or its precursors; for example, nucleoside reverse transcriptase inhibitors (NRTIs) are incorporated into the growing viral DNA chain, causing termination. immunopaedia.org.zanih.gov However, as a lignan, Kadlongirin A's chemical structure does not resemble a nucleoside, making a similar mechanism unlikely.

An alternative, indirect mechanism could involve the disruption of protein-nucleic acid interactions. For example, some lignans (B1203133) have been found to inhibit HIV integrase, an enzyme that catalyzes the insertion of the viral DNA into the host cell's genome. termedia.pl Such an action would not require the compound to bind directly to the DNA but rather to the enzyme, preventing it from properly engaging with its nucleic acid substrate. Similarly, modulation of host transcription factors, which bind to DNA to regulate gene expression, could be another potential, though unproven, mechanism.

Currently, there is no published research specifically investigating the lipid-mediated effects of Kadlongirin A. Biological membranes are complex structures composed of various lipids, and their composition can influence the function of membrane-bound proteins. bmglabtech.com Some natural compounds exert their effects by altering the physical properties of cell membranes or by interacting with specific lipid second messengers. archivesofmedicalscience.com Given the absence of data, whether Kadlongirin A's biological activities involve interactions with lipids or modulation of lipid-based signaling pathways remains an open question for future research.

Cellular and Subcellular Effects of Kadlongirin A on Biological Processes

The interaction of Kadlongirin A with its molecular targets triggers a cascade of downstream events, altering cellular processes and ultimately leading to the observed biological response.

While the specific signaling pathways modulated by Kadlongirin A are not fully elucidated, its reported effect on rheumatoid arthritis-fibroblastoid synovial cells (RA-FLS) provides a context for hypothesizing its mechanism. The pathology of rheumatoid arthritis is driven by a pro-inflammatory environment where cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1) play a central role. nih.govmdpi.com These cytokines activate intracellular signal transduction pathways in RA-FLS, leading to their aggressive, tumor-like behavior characterized by excessive proliferation and production of matrix-degrading enzymes. nih.gov

Key signaling networks implicated in the activation of RA-FLS include the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways. longdom.orgnih.gov These pathways act as central relays, converting external inflammatory stimuli into specific cellular responses like cell growth, survival, and gene expression. wikipedia.org For instance, studies on other natural compounds like resveratrol (B1683913) have shown that they can induce apoptosis in RA-FLS by modulating the PI3K/Akt pathway and upregulating the tumor suppressor protein p53. longdom.org It is plausible that Kadlongirin A exerts its inhibitory effect on RA-FLS by interfering with one or more of these critical signal transduction networks, thereby disrupting the signals that promote their pathological proliferation and survival.

Transcriptomic and proteomic analyses provide a global view of the changes in gene expression and protein levels within a cell in response to a specific treatment. These powerful techniques can help identify the full range of cellular pathways affected by a compound.

To date, no studies utilizing transcriptomic or proteomic approaches to analyze the cellular response to Kadlongirin A have been published. Such research would be highly valuable for obtaining an unbiased and comprehensive understanding of its mechanism of action. By identifying the full spectrum of genes and proteins whose expression is altered by Kadlongirin A, researchers could uncover novel molecular targets and affected pathways, providing deeper insight into its anti-HIV and anti-inflammatory effects. This remains a significant gap in the current knowledge and a promising avenue for future investigation.

Subcellular Localization and Organelle-Specific Perturbations by Kadlongirin A

Detailed studies pinpointing the specific subcellular localization and organelle-specific perturbations induced by Kadlongirin A are not extensively documented in publicly available research. The scientific literature to date has primarily focused on the isolation of Kadlongirin A from plant sources such as Kadsura longipedunculata and its general biological activities, such as anti-platelet aggregation and potential antiviral effects. researchgate.netmdpi.com

While the broader class of lignans is known to interact with various cellular components, specific data on how Kadlongirin A distributes within the cell—for instance, whether it accumulates in the mitochondria, endoplasmic reticulum, or nucleus—and the direct consequences of these interactions on organelle function remain areas for future investigation. Understanding the subcellular journey of Kadlongirin A is a critical next step in elucidating its mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling of Kadlongirin A Analogues

The exploration of Quantitative Structure-Activity Relationships (QSAR) and pharmacophore modeling for Kadlongirin A analogues is still in its nascent stages. QSAR studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity in a quantitative manner. Similarly, pharmacophore modeling helps in identifying the essential three-dimensional arrangement of functional groups necessary for biological activity.

Currently, specific QSAR models or detailed pharmacophore hypotheses for a series of Kadlongirin A analogues are not widely reported in the scientific literature. Research has mentioned the importance of structure-activity relationship information for lignans in general, but has not provided specific details for Kadlongirin A. researchgate.net The existing literature affirms the presence of Kadlongirin A and its related compounds, such as Kadlongirin B, in plant extracts and notes their potential as bioactive molecules. mdpi.comntu.edu.tw However, comprehensive studies that systematically modify the structure of Kadlongirin A and correlate these changes with biological activity are needed to build robust QSAR models and pharmacophores. Such studies would be invaluable for the rational design of more potent and selective analogues.

In Vitro Biological Activities of Kadlongirina

Cell-Based Assays for Antiproliferative and Cytotoxic Effects of Kadlongirin A

A comprehensive review of scientific literature did not yield specific studies evaluating the direct antiproliferative or cytotoxic effects of Kadlongirin A on cancer or other cell lines. Standard assays to determine these effects, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability, or clonogenic assays that assess the ability of cells to proliferate, have not been reported for this specific compound. mdpi.comuii.ac.idnih.govfrontiersin.orgnih.govnih.gov Therefore, parameters like the half-maximal inhibitory concentration (IC50) or lethal concentration (LC50) for Kadlongirin A in the context of cytotoxicity are not available. nih.govresearchgate.net

Immunomodulatory and Anti-inflammatory Activities of Kadlongirin A in Cellular Models

There is currently no specific data from in vitro studies on the immunomodulatory or anti-inflammatory activities of Kadlongirin A. Research into how this compound might affect immune cells—such as macrophages, lymphocytes, or dendritic cells—has not been published. frontiersin.orgfrontiersin.orgmdpi.comfrontiersin.orgnih.gov Consequently, there is no information on its potential to modulate the production of inflammatory mediators like cytokines (e.g., interleukins, tumor necrosis factor-alpha) or other signaling molecules involved in the inflammatory response, such as those regulated by the NF-κB pathway. mdpi.comfrontiersin.orgmdpi.com

Antioxidant and Redox Modulation by Kadlongirin A in Biochemical and Cell-Free Systems

An extensive search of scientific databases found no published reports detailing the antioxidant or redox-modulating properties of Kadlongirin A. Standard biochemical and cell-free assays used to evaluate such activities, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ferric reducing antioxidant power (FRAP) assay, have not been applied to this compound. ipb.ptnih.govmdpi.comjapsonline.comembopress.orgnih.gov As a result, there is no data on its capacity to neutralize free radicals or influence redox homeostasis in these experimental systems. nih.govmdpi.comnih.govwjgnet.comd-nb.info

Investigation of Kadlongirin A's Impact on Specific Cellular Homeostatic Processes

No in vitro studies have been published that specifically investigate the impact of Kadlongirin A on cellular homeostatic processes. Cellular homeostasis involves the maintenance of a stable internal cellular environment, including processes like the regulation of pH, ion concentrations, and management of cellular stress. embopress.orgnih.govebi.ac.uknih.gov The effect of Kadlongirin A on specific pathways such as mitochondrial function, protein folding and degradation, or autophagy has not been documented in the available literature. frontiersin.orgmdpi.comnih.gov

Evaluation of Kadlongirin A in Various Pathophysiological In Vitro Models

While data on the previously mentioned activities are lacking, Kadlongirin A has been evaluated in a specific pathophysiological in vitro model. Research has demonstrated its activity against the Human Immunodeficiency Virus-1 (HIV-1).

In one study, Kadlongirin A was shown to be effective in preventing the cytopathic effects of HIV-1 in C8166 T-lymphoblastoid cells. mdpi.com The cytopathic effect of HIV involves processes like the formation of syncytia (large, multinucleated cells) and ultimately leads to cell death or apoptosis. nih.govresearchgate.netnih.gov The efficacy of Kadlongirin A in this assay was quantified, providing key metrics for its antiviral potential. mdpi.com

The following table summarizes the reported anti-HIV-1 activity of Kadlongirin A.

| Compound | Cell Line | Virus | Activity Metric | Value | Reference |

| Kadlongirin A | C8166 | HIV-1 | EC50 (50% Effective Concentration) | 2.03 ng/mL | mdpi.com |

| Kadlongirin A | C8166 | HIV-1 | CC50 (50% Cytotoxic Concentration) | 1146.08 ng/mL | mdpi.com |

EC50 represents the concentration of the compound required to achieve 50% of the maximum protective effect against virus-induced cell death. CC50 is the concentration that causes a 50% reduction in viable cells.

Chemical Modification and Derivative Synthesis of Kadlongirina

Rational Design Principles for Kadlongirin A Analogues and Probes

The rational design of Kadlongirin A analogues would be guided by its core structure and known biological activities. The primary goals would be to identify the pharmacophore (the essential structural features for activity), improve target engagement, and develop chemical probes to elucidate its mechanism of action.

Key structural features of Kadlongirin A that are ripe for modification include:

The Aromatic Rings: The substitution pattern on the two phenyl rings is a critical determinant of activity in many lignans (B1203133). Modifications could involve the introduction or removal of hydroxyl, methoxy, or other functional groups to explore electronic and steric effects on target binding.

The Dibenzocyclooctadiene Core: The eight-membered ring's conformation is crucial for orienting the aromatic substituents. Introducing conformational constraints or altering the flexibility of this ring system could lead to more potent analogues.

The Lactone Ring: This moiety offers several handles for modification, such as ring-opening to form a seco-lignan, reduction of the carbonyl group, or introduction of substituents at the alpha-position.

The Methylenedioxy Bridge: This group can be opened to yield catechol derivatives, which may exhibit different biological activities or improved solubility.

For the development of chemical probes, functionalities that allow for conjugation to reporter molecules (like fluorophores or biotin) would be introduced. This could be achieved by incorporating a terminal alkyne or azide (B81097) for click chemistry, or a carboxylic acid or amine for amide bond formation. These probes would be invaluable tools for target identification and validation studies.

Synthetic Routes to Kadlongirin A Derivatives and Bioconjugates

Given the complexity of a total synthesis, the most feasible approach for generating derivatives is semi-synthesis starting from Kadlongirin A isolated from natural sources.

Semi-synthetic strategies could include:

Acylation and Alkylation: The free hydroxyl groups on the aromatic rings are prime sites for creating ester and ether derivatives. This can be achieved using standard procedures involving acid chlorides, anhydrides, or alkyl halides under basic conditions. These modifications can modulate the lipophilicity and cell permeability of the parent compound.

Demethylenation: The methylenedioxy group can be cleaved using Lewis acids like boron trichloride (B1173362) (BCl₃) to yield the corresponding catechol, which can then be further functionalized.

Lactone Ring Modification: The lactone can be reduced to the corresponding diol using reducing agents like lithium aluminum hydride (LiAlH₄). Alternatively, the lactone can be hydrolyzed to the corresponding hydroxy acid, which can then be used to form new esters or amides.

Bioconjugation:

To create bioconjugates, a derivative of Kadlongirin A bearing a suitable linker with a reactive handle would first be synthesized. For instance, an analogue with a terminal carboxylic acid could be activated (e.g., as an NHS-ester) and reacted with lysine (B10760008) residues on a protein. Alternatively, a derivative containing an azide or alkyne group could be attached to a correspondingly modified biomolecule via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reaction. chemrxiv.org

A hypothetical synthetic scheme for a Kadlongirin A derivative is presented below:

| Reactant(s) | Reagents and Conditions | Product |

| Kadlongirin A | Acetic Anhydride, Pyridine, Room Temp | Acetylated Kadlongirin A |

| Kadlongirin A | Boron Trichloride (BCl₃), DCM, -78°C | Catechol derivative of Kadlongirin A |

| Kadlongirin A Lactone | Lithium Aluminum Hydride (LiAlH₄), THF | Diol derivative of Kadlongirin A |

This table represents hypothetical synthetic transformations based on common functional group manipulations in natural product chemistry.

Structure-Activity Relationship (SAR) Studies of Modified Kadlongirin A Structures

Structure-activity relationship (SAR) studies are essential to understand how specific structural modifications impact the biological activity of Kadlongirin A. pharmdguru.comslideshare.netpharmacy180.com A systematic investigation would involve synthesizing a library of analogues and evaluating their potency in relevant biological assays.

Key SAR questions to address would be:

What is the importance of the hydroxyl group substitution pattern on the aromatic rings?

How does the conformation of the eight-membered ring influence activity?

Is the intact lactone ring essential for activity?

How does altering lipophilicity through derivatization affect cellular potency?

The findings from these studies would be crucial for designing second-generation compounds with improved therapeutic potential. For example, if it is found that a specific hydroxyl group is essential for hydrogen bonding with the biological target, future modifications would aim to preserve or mimic this interaction.

Below is a hypothetical SAR table for Kadlongirin A analogues against HIV-1, illustrating the type of data that would be generated.

| Compound | R1 Substitution | R2 Substitution | Lactone Ring | Anti-HIV-1 Activity (EC₅₀, µM) |

| Kadlongirin A | -OH | -OCH₃ | Intact | 0.012 |

| Analogue 1 | -OCH₃ | -OCH₃ | Intact | 0.54 |

| Analogue 2 | -OAc | -OCH₃ | Intact | 0.15 |

| Analogue 3 | -OH | -OCH₃ | Reduced (Diol) | >10 |

| Analogue 4 | -OH | -OH | Intact | 0.05 |

This table is a hypothetical representation of potential SAR data and does not reflect actual experimental results.

Biological Evaluation of Kadlongirin A Derivatives in In Vitro Systems

Following the synthesis of Kadlongirin A derivatives, their biological activity would be assessed using a panel of in vitro assays. Given the reported anti-HIV activity of Kadlongirin A, initial screening would likely focus on this therapeutic area. mdpi.com

Standard in vitro assays for anti-HIV activity include:

Cytopathic Effect (CPE) Inhibition Assay: This assay measures the ability of a compound to protect host cells (e.g., MT-4 or C8166 cells) from being killed by the virus. mdpi.com

p24 Antigen Assay: This is an ELISA-based method to quantify the amount of viral core protein p24, which is a marker of viral replication. A reduction in p24 levels indicates inhibition of viral propagation.

Reverse Transcriptase (RT) Inhibition Assay: This cell-free assay determines if a compound directly inhibits the viral enzyme reverse transcriptase, which is essential for the virus to convert its RNA genome into DNA.

For each active compound, a cytotoxicity assay (e.g., using an MTT or XTT reagent) would be run in parallel on uninfected cells to determine the 50% cytotoxic concentration (CC₅₀). The ratio of CC₅₀ to EC₅₀ gives the selectivity index (SI), which is a measure of the compound's therapeutic window. A higher SI value is desirable, indicating that the compound is much more toxic to the virus than to the host cells.

The results of these evaluations would feed back into the SAR analysis, guiding the next round of analogue design and synthesis in a classic drug discovery cycle.

Advanced Methodological Approaches in Kadlongirina Research

Integrated Omics Technologies (Genomics, Proteomics, Metabolomics) for KadlongirinA Studies

Integrated omics represents a holistic approach to biological investigation by combining data from different molecular levels—genes (genomics), proteins (proteomics), and metabolites (metabolomics)—to construct a comprehensive picture of a biological system. nih.gov The application of these technologies to this compound research could elucidate its biosynthetic pathway, regulatory networks, and its impact on cellular metabolism. maxapress.com

Genomics: The first step in understanding the production of this compound in its source organism would be to sequence its genome. By comparing the genome of the producing organism with those of non-producing relatives, researchers can identify unique biosynthetic gene clusters (BGCs). nih.gov These clusters contain the genes encoding the enzymes responsible for synthesizing the compound. Computational tools can then predict the functions of these genes, providing a roadmap of the biosynthetic pathway. researchgate.net

Proteomics: This approach would focus on identifying and quantifying the entire set of proteins (the proteome) in the source organism under conditions of this compound production versus non-production. This comparative analysis can reveal the specific enzymes—the products of the BGCs—that are actively involved in the synthesis of this compound. frontiersin.org Techniques such as mass spectrometry-based proteomics would be employed to identify these key enzymatic players.

Metabolomics: Metabolomics involves the large-scale study of small molecules, or metabolites, within a biological system. nih.gov In this compound research, metabolomic profiling would track the presence of precursor molecules, intermediates, and the final this compound compound itself. This can validate the proposed biosynthetic pathway derived from genomic and proteomic data and may uncover previously unknown related compounds. acs.org

By integrating these three omics layers, a comprehensive model of this compound biosynthesis can be built. For instance, genomics identifies the "blueprint" (BGCs), proteomics confirms the "machinery" (enzymes), and metabolomics tracks the "raw materials and products" (precursors and intermediates).

An integrated omics study on the source organism of this compound could yield data identifying a specific biosynthetic gene cluster.

Table 7.1.1: Hypothetical Genes in the this compound Biosynthetic Gene Cluster

| Gene ID | Proposed Function | Homology Match |

|---|---|---|

| KadA | Geranylgeranyl Diphosphate (B83284) Synthase | Terpene Synthase |

| KadB | P450 Monooxygenase | Cytochrome P450 |

| KadC | Diterpene Cyclase | Plant Diterpene Cyclase |

| KadD | Methyltransferase | S-adenosylmethionine-dependent methyltransferase |

| KadE | Glycosyltransferase | UDP-Glycosyltransferase |

Proteomic analysis would then confirm the expression of these enzymes, and metabolomics would identify the corresponding pathway intermediates.

Table 7.1.2: Hypothetical Metabolites Identified in the this compound Pathway

| Metabolite | Molecular Weight (Da) | Retention Time (min) | Proposed Role |

|---|---|---|---|

| Geranylgeranyl Diphosphate | 392.23 | 12.5 | Precursor |

| Pre-KadlongirinA | 304.47 | 9.2 | Intermediate |

| Hydroxylated Pre-KadlongirinA | 320.47 | 8.5 | Intermediate |

| Methylated this compound Core | 334.50 | 7.8 | Intermediate |

| This compound | 496.60 | 6.1 | Final Product |

High-Throughput Screening Platforms for Identifying this compound Modulators or Interactions

High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of compounds for their biological activity. routledge.com For this compound, HTS platforms could be used to either identify proteins that it interacts with or to find other molecules (modulators) that affect its activity. nih.gov

A common HTS approach involves target-based screening, where a specific protein of interest is isolated and tested against a library of compounds. mdpi.com In the context of this compound, a reverse approach could be taken: this compound itself could be used as a "bait" to screen a library of proteins to find its cellular targets. Alternatively, cell-based assays can be used, where the effect of a compound library on a specific cellular process known to be influenced by this compound is measured. nih.gov

The process typically involves the following steps:

Assay Development: A robust and sensitive assay is designed to measure a specific biological activity. This could be an enzyme activity assay, a protein-protein interaction assay, or a reporter gene assay.

Library Screening: A large library of compounds, which could include natural products or synthetic molecules, is tested in the assay using automated robotic systems. biocrick.com

Hit Identification and Confirmation: Compounds that show significant activity ("hits") are identified and re-tested to confirm their effect. nih.gov

To identify cellular proteins that directly bind to this compound, a protein microarray could be screened. In this hypothetical experiment, thousands of different human proteins are spotted onto a solid surface, and a fluorescently labeled version of this compound is applied. Proteins to which this compound binds will emit a fluorescent signal.

Table 7.2.1: Hypothetical Hits from a Protein Microarray Screen with this compound

| Protein ID | Protein Name | Signal Intensity (Arbitrary Units) | Cellular Function |

|---|---|---|---|

| P04637 | Tumor protein p53 | 8,940 | Cell cycle control, Apoptosis |

| P10276 | Heat shock protein 90 | 7,520 | Protein folding, Signal transduction |

| Q04206 | Cyclin-dependent kinase 2 | 6,810 | Cell cycle regulation |

| P62993 | 14-3-3 protein sigma | 5,430 | Signal transduction, Apoptosis |

These initial "hits" would then require further validation through secondary assays to confirm a direct and specific interaction.

Advanced Microscopy and Imaging Techniques for this compound Localization and Dynamics

Understanding where a compound is located within a cell and how it moves is crucial to understanding its mechanism of action. Advanced microscopy techniques allow for the visualization of molecules within living cells with high spatial and temporal resolution. pnnl.gov

To visualize this compound, it would first need to be tagged with a fluorescent probe. This is often achieved by chemically modifying the natural product with a fluorophore in a way that does not disrupt its biological activity.

Confocal Laser Scanning Microscopy (CLSM): This technique uses a focused laser to excite the fluorescent tag on this compound, allowing for the creation of high-resolution, 3D images of its distribution within the cell. By co-staining with dyes that mark specific organelles (e.g., the nucleus or mitochondria), the precise subcellular localization of this compound can be determined. researchgate.net

Live-Cell Imaging: By using CLSM on living cells over time, the movement and dynamics of this compound can be tracked. nih.gov This can reveal how quickly it enters the cell, whether it accumulates in specific compartments, and if its localization changes in response to cellular events.

Super-Resolution Microscopy: Techniques such as Stimulated Emission Depletion (STED) microscopy or Photoactivated Localization Microscopy (PALM) can overcome the diffraction limit of light, enabling visualization at the nanoscale. utah.edu This could potentially reveal if this compound associates with specific macromolecular complexes or fine cellular structures that are not resolvable with conventional confocal microscopy.

A study using a fluorescently-tagged this compound (this compound-Fluor488) in a human cell line could provide detailed information on its subcellular localization.

Table 7.3.1: Hypothetical Subcellular Distribution of this compound-Fluor488

| Cellular Compartment | Pearson's Correlation Coefficient (vs. Organelle Marker) | Interpretation |

|---|---|---|

| Nucleus | 0.85 | Strong co-localization |

| Mitochondria | 0.15 | No significant co-localization |

| Endoplasmic Reticulum | 0.78 | Moderate co-localization |

| Cytosol | 0.30 | Low concentration in cytosol |

Live-cell imaging could further reveal the dynamics of this localization. For example, it might be observed that this compound initially accumulates in the endoplasmic reticulum before translocating to the nucleus over a period of several hours, suggesting a multi-step mechanism of action.

Challenges and Future Directions in Kadlongirina Research

Current Limitations in Understanding KadlongirinA Chemical Biology

The study of this compound is emblematic of the broader challenges faced in natural product research. A primary limitation is the current nascent stage of its investigation, with a significant gap in the scientific literature specifically detailing its chemical biology. The intricate stereochemistry and complex functional groups of this compound present substantial challenges to its chemical synthesis, which in turn restricts the availability of the compound for extensive biological screening and mechanistic studies.

Key limitations include:

Lack of Specific Biological Targets: To date, the specific molecular targets of this compound within biological systems remain largely uncharacterized. This lack of knowledge is a significant barrier to understanding its mechanism of action and potential therapeutic applications.

Difficulties in Synthesis and Analogue Generation: The structural complexity of this compound makes its total synthesis a formidable challenge. This difficulty impedes the production of sufficient quantities for in-depth biological evaluation and also limits the ability to generate analogues for structure-activity relationship (SAR) studies.

Challenges in Isolation and Characterization: The isolation of this compound from its natural source can be a low-yield and labor-intensive process. Furthermore, the complete stereochemical assignment and characterization of such a complex molecule require sophisticated analytical techniques, which may not always be readily accessible.

| Challenge | Description | Impact on Research |

| Target Identification | The specific proteins or pathways that this compound interacts with are unknown. | Hinders understanding of the mechanism of action and rational drug design. |

| Chemical Synthesis | The complex, multi-cyclic structure with numerous stereocenters makes laboratory synthesis difficult. | Limits the supply for biological studies and the creation of derivatives for optimization. |

| Isolation from Natural Sources | Low natural abundance and complex purification processes. | Restricts the amount of compound available for research purposes. |

Emerging Technologies and Their Application to this compound Research

Recent technological advancements offer promising avenues to overcome the existing limitations in this compound research. These cutting-edge tools can accelerate the discovery of its biological functions and facilitate the development of novel therapeutic agents.

Cryo-Electron Microscopy (Cryo-EM): This powerful imaging technique can be employed to determine the high-resolution structure of this compound in complex with its biological target. Such structural insights are invaluable for understanding its mode of action and for guiding the design of more potent and selective analogues.

Chemoproteomics: Advanced mass spectrometry-based chemoproteomic platforms can be utilized to identify the cellular targets of this compound. By using a tagged version of the molecule or by observing changes in the proteome upon treatment, researchers can pinpoint its binding partners.

Artificial Intelligence and Machine Learning (AI/ML): AI and ML algorithms can be applied to predict the potential biological activities and targets of this compound based on its chemical structure. cas.org These computational approaches can also aid in the design of efficient synthetic routes and in the prediction of the properties of novel analogues, thereby accelerating the drug discovery pipeline. cas.orgacs.org

Biosynthetic Engineering: By understanding and manipulating the biosynthetic gene cluster responsible for producing this compound in its native organism, it may be possible to increase the yield of the natural product or even generate novel derivatives through genetic engineering.

| Technology | Application to this compound Research | Potential Outcome |

| Cryo-Electron Microscopy (Cryo-EM) | Determination of the 3D structure of this compound bound to its biological target. | Elucidation of the precise mechanism of action at a molecular level. |

| Chemoproteomics | Identification of protein binding partners of this compound in a cellular context. | Discovery of novel biological targets and pathways modulated by the compound. |

| Artificial Intelligence/Machine Learning | Prediction of biological activities, potential targets, and optimized synthetic pathways. cas.org | Accelerated hypothesis generation and more efficient experimental design. cas.org |

| Biosynthetic Engineering | Heterologous expression and engineering of the this compound biosynthetic pathway. | Increased production of this compound and generation of novel analogues. |

Interdisciplinary Research Paradigms for Future this compound Investigations

To fully unlock the potential of this compound, a collaborative, interdisciplinary approach is essential. The complexity of natural product research necessitates the integration of expertise from various scientific fields. frontiersin.org A convergent approach, where researchers from different disciplines work together from the outset to solve a common problem, will be particularly beneficial. ncsu.edutimeshighereducation.com

Future research on this compound should be built upon a foundation of collaboration between:

Natural Product Chemists: To lead the isolation, purification, and structural elucidation of this compound and its analogues.

Synthetic Organic Chemists: To develop efficient and scalable synthetic routes to this compound, enabling the production of sufficient material for biological studies and the creation of a library of derivatives for SAR studies.

Chemical Biologists and Cell Biologists: To design and execute experiments to identify the biological targets of this compound and to elucidate its mechanism of action in cellular and animal models.

Computational Chemists and Bioinformaticians: To employ computational tools for target prediction, molecular docking, and the analysis of large datasets generated from 'omics' experiments. nih.gov

Pharmacologists: To evaluate the therapeutic potential of this compound in preclinical models of disease.

By fostering a collaborative environment where these diverse skill sets are integrated, the scientific community can more effectively navigate the challenges of this compound research and accelerate its translation from a fascinating natural product to a potential therapeutic agent. This interdisciplinary model not only enhances the quality and impact of the research but also fosters innovation at the intersection of chemistry and biology. mdpi.com

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.